1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methyl-2H-pyrrole-5-carboxylic acid
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Overview
Description
1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methyl-2H-pyrrole-5-carboxylic acid is a synthetic organic compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. This compound is widely used in peptide synthesis due to its stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, allowing for selective deprotection and further functionalization.
Preparation Methods
The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methyl-2H-pyrrole-5-carboxylic acid typically involves the following steps:
Fmoc Protection: The starting material, 5-methyl-2H-pyrrole-5-carboxylic acid, is reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. This reaction results in the formation of the Fmoc-protected pyrrole carboxylic acid.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methyl-2H-pyrrole-5-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amino acid.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like HATU or DIC, forming peptide bonds with other amino acids.
Oxidation and Reduction: The pyrrole ring can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different derivatives.
Common reagents used in these reactions include bases (e.g., piperidine), coupling agents (e.g., HATU), and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methyl-2H-pyrrole-5-carboxylic acid has several scientific research applications:
Peptide Synthesis: It is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal.
Bioconjugation: The compound can be used to modify biomolecules, facilitating the study of protein-protein interactions and other biological processes.
Medicinal Chemistry: It serves as a building block for the synthesis of peptide-based drugs and other bioactive molecules.
Material Science: The compound can be used in the synthesis of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methyl-2H-pyrrole-5-carboxylic acid primarily involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino function during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is selectively removed under mild conditions, revealing the free amino group for further functionalization.
Comparison with Similar Compounds
1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methyl-2H-pyrrole-5-carboxylic acid can be compared with other Fmoc-protected amino acids, such as:
- 1-(9H-Fluoren-9-ylmethoxycarbonyl)-L-phenylalanine
- 1-(9H-Fluoren-9-ylmethoxycarbonyl)-L-cysteine
- 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-piperidinecarboxylic acid
These compounds share the Fmoc protective group but differ in the amino acid backbone. The uniqueness of this compound lies in its pyrrole ring, which imparts distinct chemical properties and reactivity compared to other Fmoc-protected amino acids.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methyl-2H-pyrrole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-21(19(23)24)11-6-12-22(21)20(25)26-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-11,18H,12-13H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTHUBAATYEBLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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